3-methoxy-3'-thiomorpholinomethyl benzophenone
CAS No.: 898762-80-6
Cat. No.: VC3872443
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898762-80-6 |
|---|---|
| Molecular Formula | C19H21NO2S |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | (3-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H21NO2S/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3 |
| Standard InChI Key | OIRFWPSKUXJMAJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methoxy-3'-thiomorpholinomethyl benzophenone features a benzophenone core modified at the 3-position with a methoxy group (-OCH₃) and at the 3'-position with a thiomorpholinomethyl group (-CH₂-thiomorpholine). The thiomorpholine ring, a sulfur-containing heterocycle, introduces electron-rich regions that enhance the compound’s reactivity in nucleophilic and coordination environments .
The IUPAC name, (3-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone, reflects its substitution pattern. Key identifiers include:
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SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
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InChIKey: OIRFWPSKUXJMAJ-UHFFFAOYSA-N
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Canonical SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Predicted and Experimental Properties
While experimental data remain limited, computational models provide insights into its behavior:
| Property | Value | Method | Source |
|---|---|---|---|
| Boiling Point | 496.8 ± 45.0 °C | Predicted | |
| Density | 1.180 ± 0.06 g/cm³ | Predicted | |
| pKa | 6.51 ± 0.20 | Predicted | |
| Molecular Weight | 327.44 g/mol | Calculated |
The moderate pKa indicates potential protonation at physiological pH, relevant for biological interactions .
Synthesis and Structural Analogues
Structural Analogues and Isomerism
Variations in substitution patterns yield analogues with distinct properties:
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3-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-34-8): Thiomorpholine at the 4'-position alters electronic distribution, affecting solubility and reactivity .
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3'-Methoxy-2-thiomorpholinomethyl benzophenone (CAS 898781-50-5): Substitution at the 2-position may influence steric hindrance and crystal packing .
Comparative studies of these isomers could elucidate structure-activity relationships in photochemical or biological contexts.
Applications in Materials Science
Photoinitiation in Polymerization
Benzophenones are widely used as Type II photoinitiators, generating free radicals upon UV exposure. The thiomorpholine group in this derivative may enhance solubility in polar monomers, enabling homogeneous polymerization mixtures. Applications in coatings, adhesives, and 3D printing resins are plausible .
Surface Modification and Crosslinking
The ketone group facilitates hydrogen abstraction, promoting crosslinking in polymer networks. Thiomorpholine’s sulfur atom could additionally coordinate with metal nanoparticles, suggesting utility in nanocomposite materials .
| Supplier | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|
| J & K Scientific Ltd. | 97% | 1 g | 467 | |
| Shenzhen Polymeri Biochemical Tech | 95% | 5 g | 2,243.59 | |
| Rieke Metals, Inc. | 97% | 1 g | 597.18 |
Prices vary with quantity and purity, reflecting production scale and analytical costs .
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